1-(2-Ethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea
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Overview
Description
1-(2-Ethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is a complex organic compound that features a unique structure combining an ethoxyphenyl group and a dibenzo oxazepine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea typically involves multiple stepsThe reaction conditions often involve the use of catalysts, such as ruthenium complexes, to facilitate the formation of the desired product with high enantioselectivity and conversion rates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Environmentally benign solvents, such as water, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxazepine ring or the ethoxyphenyl group.
Substitution: Substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the oxazepine ring .
Scientific Research Applications
1-(2-Ethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-(11-Oxo-10,11-dihydrodibenzo[b,f]oxepin-2-yl)propanoic acid: Shares a similar dibenzo oxazepine core but differs in the side chains and functional groups.
11-Oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine S-oxide: Another compound with a similar core structure but includes a thiazepine ring.
Uniqueness
1-(2-Ethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is unique due to its specific combination of functional groups and its potential for high enantioselectivity in catalytic reactions. This uniqueness makes it valuable for various applications in research and industry .
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-2-28-19-9-5-3-7-16(19)25-22(27)23-14-11-12-18-15(13-14)21(26)24-17-8-4-6-10-20(17)29-18/h3-13H,2H2,1H3,(H,24,26)(H2,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLUNFVVBRVCNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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